molecular formula C12H8FNO2 B8596792 2-Fluoro-4-(pyridin-2-yl)benzoic acid

2-Fluoro-4-(pyridin-2-yl)benzoic acid

Cat. No.: B8596792
M. Wt: 217.20 g/mol
InChI Key: MOWSPJZCZURNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-(pyridin-2-yl)benzoic acid is a fluorinated aromatic compound featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a pyridin-2-yl group at the 4-position. This structure combines the electronic effects of fluorine (electron-withdrawing) with the coordinating ability of the pyridine ring, making it relevant in medicinal chemistry and materials science. The carboxylic acid group enhances solubility in polar solvents and provides a site for further functionalization, such as amide coupling .

Properties

Molecular Formula

C12H8FNO2

Molecular Weight

217.20 g/mol

IUPAC Name

2-fluoro-4-pyridin-2-ylbenzoic acid

InChI

InChI=1S/C12H8FNO2/c13-10-7-8(4-5-9(10)12(15)16)11-3-1-2-6-14-11/h1-7H,(H,15,16)

InChI Key

MOWSPJZCZURNQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

4-(Pyridin-2-yl)benzoic Acid
  • Structure : Lacks the 2-fluoro substituent present in the target compound.
  • This analog may exhibit lower metabolic stability compared to the fluorinated derivative .
2-Fluoro-4-(2-hydroxypyridin-4-yl)benzoic Acid
  • Structure : Features a hydroxyl group on the pyridine ring.
  • Impact : The hydroxyl group introduces hydrogen-bonding capability, which could enhance interactions with biological receptors or alter crystallinity. However, it may also increase susceptibility to oxidation compared to the parent compound .
5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic Acid
  • Structure : Pyridine connected via a methoxy linker.
  • The fluorine at the 5-position (vs. 2-position) shifts electronic effects spatially .

Functional Group Modifications

2-Fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic Acid
  • Structure : Replaces the pyridin-2-yl group with a trifluoromethyl-oxadiazole ring.
  • Impact: The oxadiazole introduces a heterocyclic motif with distinct electronic properties (e.g., electron deficiency).
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid
  • Structure : Contains a sulfamoyl group and chlorine substituent.
  • Impact : The sulfamoyl group increases acidity (pKa ~1–2) compared to the carboxylic acid (pKa ~4–5), altering ionization under physiological conditions. The chlorine atom provides steric and electronic effects distinct from fluorine .

Linker and Backbone Modifications

trans-4-(2-(Pyridin-2-yl)vinyl)benzoic Acid
  • Structure : Incorporates a vinyl spacer between the pyridine and benzoic acid.
  • Impact : The extended conjugation via the vinyl group enhances UV absorption (λmax ~300–350 nm) and may improve fluorescence properties. However, the increased flexibility could reduce binding specificity in enzyme inhibition .
2-Fluoro-4-(dioxaborolan-2-yl)benzoic Acid
  • Structure : Boronate ester replaces the pyridin-2-yl group.
  • Impact : The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in polymer and materials synthesis. This contrasts with the pyridine’s role in coordination chemistry .

Physicochemical and Crystallographic Properties

  • Crystallinity: 2-Fluoro-4-(pyridin-2-yl)benzoic Acid: No crystallographic data provided in evidence, but analogs like trans-4-(2-(pyridin-2-yl)vinyl)benzoic acid (III) crystallize in the monoclinic space group P21 with unit cell parameters a = 3.89 Å, b = 17.70 Å, c = 8.05 Å, β = 94.40° . 4-Fluoro-2-(1-pyrrolidinyl)benzoic Acid: Pyrrolidine substitution introduces a bulky amine, likely reducing crystal symmetry compared to pyridine-containing analogs .
  • Solubility :

    • Fluorine and pyridine enhance solubility in polar aprotic solvents (e.g., DMSO). Compounds with boronate esters (e.g., ) show higher solubility in THF or ethers.

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